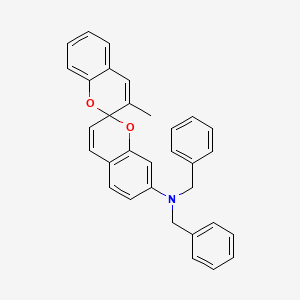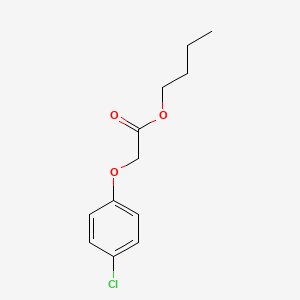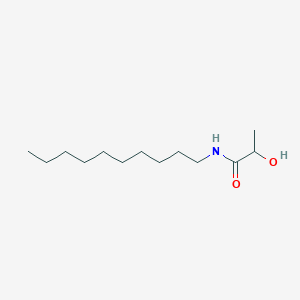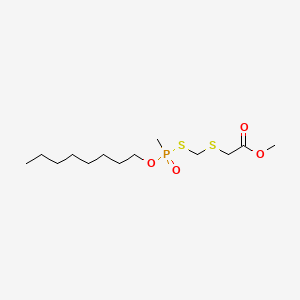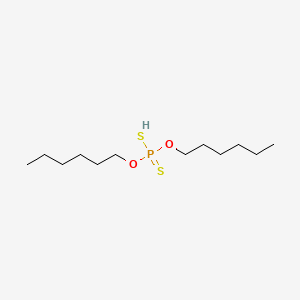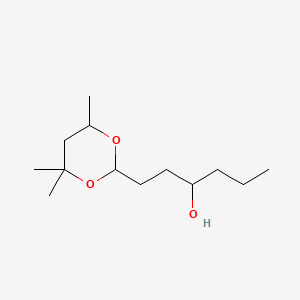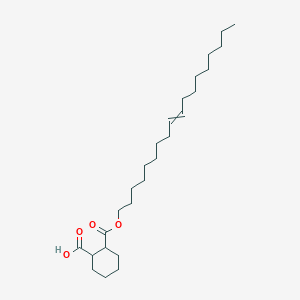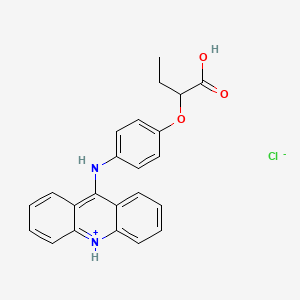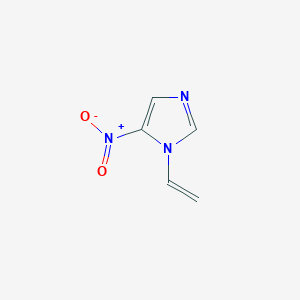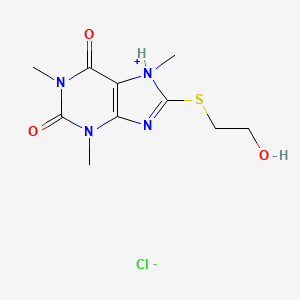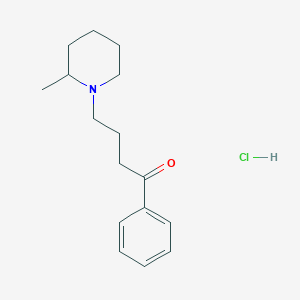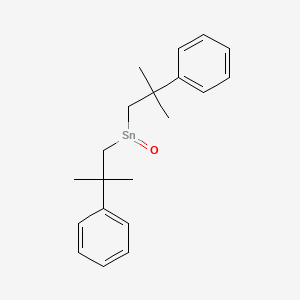
Stannane, bis(2-methyl-2-phenylpropyl)oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2-Methyl-2-phenylpropyl)oxostannane is an organotin compound with the molecular formula C20H26OSn and a molecular weight of 401.13 g/mol. This compound is known for its unique structure, which includes a tin atom bonded to two 2-methyl-2-phenylpropyl groups and an oxo group. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-Methyl-2-phenylpropyl)oxostannane typically involves the reaction of tin(IV) chloride with 2-methyl-2-phenylpropyl magnesium bromide in an inert atmosphere . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of bis-(2-Methyl-2-phenylpropyl)oxostannane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis-(2-Methyl-2-phenylpropyl)oxostannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 2-methyl-2-phenylpropyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis-(2-Methyl-2-phenylpropyl)oxostannane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Bis-(2-Methyl-2-phenylpropyl)oxostannane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of bis-(2-Methyl-2-phenylpropyl)oxostannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. These interactions can lead to changes in cellular pathways and processes, which are the basis for its potential biological and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis-(2-Methyl-2-phenylpropyl)oxostannane include other organotin compounds such as:
- Tributyltin oxide
- Triphenyltin chloride
- Dibutyltin dichloride
Uniqueness
What sets bis-(2-Methyl-2-phenylpropyl)oxostannane apart from these similar compounds is its specific structure, which imparts unique reactivity and stability. The presence of the 2-methyl-2-phenylpropyl groups provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
60268-12-4 |
|---|---|
Molecular Formula |
C20H26OSn |
Molecular Weight |
401.1 g/mol |
IUPAC Name |
bis(2-methyl-2-phenylpropyl)-oxotin |
InChI |
InChI=1S/2C10H13.O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;/h2*4-8H,1H2,2-3H3;; |
InChI Key |
KKMCHPIGCYMHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Sn](=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


